Bienvenue dans la boutique en ligne BenchChem!

N-(4-isopropylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide

Kinase Inhibitor Lipophilic Efficiency Structure-Activity Relationship

N-(4-isopropylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide (CAS 941928-32-1) is a synthetic, heterocyclic small molecule (MF: C18H18N2O2, MW: 294.35 g/mol) featuring a furo[3,2-b]pyridine core. This scaffold is recognized as a privileged structure for developing highly selective kinase inhibitors and modulators of the Hedgehog signaling pathway.

Molecular Formula C18H18N2O2
Molecular Weight 294.354
CAS No. 941928-32-1
Cat. No. B2889103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-isopropylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
CAS941928-32-1
Molecular FormulaC18H18N2O2
Molecular Weight294.354
Structural Identifiers
SMILESCC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=CC=C(C=C3)C(C)C
InChIInChI=1S/C18H18N2O2/c1-11(2)13-5-7-14(8-6-13)20-18(21)17-10-15-16(22-17)9-4-12(3)19-15/h4-11H,1-3H3,(H,20,21)
InChIKeyZJGGDHPJAGUXNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-isopropylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide (CAS 941928-32-1): Baseline Identity for Procurement


N-(4-isopropylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide (CAS 941928-32-1) is a synthetic, heterocyclic small molecule (MF: C18H18N2O2, MW: 294.35 g/mol) featuring a furo[3,2-b]pyridine core . This scaffold is recognized as a privileged structure for developing highly selective kinase inhibitors and modulators of the Hedgehog signaling pathway [1]. The compound is a 2,5-disubstituted derivative, characterized by a 5-methyl group on the pyridine ring and an N-(4-isopropylphenyl) carboxamide moiety at the 2-position, distinguishing it from more commonly researched 3,5- and 3,5,7-substituted furo[3,2-b]pyridines [1]. Its specific substitution pattern places it within a specialized chemical space often used in structure-activity relationship (SAR) exploration for kinase inhibition and targeted protein degradation applications [2].

Why Generic Substitution Fails for N-(4-isopropylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide


Generic substitution within the furo[3,2-b]pyridine-2-carboxamide class is not feasible due to the high sensitivity of biological activity and physicochemical properties to the specific N-aryl substituent. The furo[3,2-b]pyridine core's kinase selectivity and potency are exquisitely dependent on the precise nature, size, and electronic character of the pendent aromatic group [1]. For instance, closely related analogs with altered N-aryl substitutions (e.g., 4-butylphenyl vs. 4-isopropylphenyl) can exhibit dramatically different target binding profiles and pharmacokinetic stabilities . The 4-isopropylphenyl group provides a unique balance of lipophilicity and steric bulk, directly influencing the compound's cellular permeability, metabolic stability, and off-target liability. Even minor modifications, such as the introduction of a halogen (e.g., N-(4-bromo-3-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide, CAS 941928-60-5), can fundamentally alter molecular recognition and lead to divergent biological outcomes, making precise structural identity non-negotiable for reproducible research .

Quantitative Differentiation Evidence for N-(4-isopropylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide


Enhanced Lipophilic Ligand Efficiency vs. N-(4-butylphenyl) Analog

The target compound's 4-isopropylphenyl substituent provides a superior balance of lipophilicity and molecular weight compared to the more lipophilic N-(4-butylphenyl) analog (CAS 941969-33-1). While direct IC50 data are unavailable for this exact pair, the calculated logP and molecular weight values can be compared to infer a potential difference in lipophilic ligand efficiency (LLE), a key parameter in drug discovery for optimizing potency while minimizing promiscuous binding [1]. The target compound (MW: 294.35 g/mol) has a calculated logP of ~3.8, whereas the 4-butylphenyl analog (MW: 308.38 g/mol) has a calculated logP of ~4.5 . This 0.7 log unit reduction in logP, coupled with a 14 g/mol lower molecular weight, suggests that the target compound may achieve comparable or better binding potency with improved physicochemical properties, thereby reducing the risk of off-target toxicity and enhancing oral bioavailability potential [1].

Kinase Inhibitor Lipophilic Efficiency Structure-Activity Relationship

Differentiated Kinase Selectivity Potential via Furo[3,2-b]pyridine Scaffold

The furo[3,2-b]pyridine core is a privileged scaffold for achieving high selectivity among closely related kinases, particularly cdc-like kinases (CLKs), as demonstrated by the discovery of selective CLK inhibitors within a 3,5-disubstituted series [1]. While the target compound is a 2,5-disubstituted derivative, its core structure is identical, and the 5-methyl group is a known determinant of kinase selectivity in this chemical class [1]. In contrast, alternative scaffolds such as thieno[3,2-b]pyridines or 1H-pyrazolo[3,4-b]pyridines often exhibit broader kinase inhibition profiles [2]. The precise selectivity fingerprint of the target compound against a panel of kinases remains to be reported, but the established selectivity of the furo[3,2-b]pyridine core over other heteroaromatic systems provides a strong rationale for its selection in chemical biology studies where selective modulation of CLK/HIPK kinases is required.

Kinase Selectivity CLK Inhibitor Hedgehog Pathway

Crystallographic and Docking Compatibility for Fragment-Based Drug Design

The furo[3,2-b]pyridine scaffold has been successfully co-crystallized with CLK1 (PDB: 6I5I), revealing key hydrogen bond interactions between the scaffold's nitrogen and the kinase hinge region, as well as the orientation of the 5-position substituent towards the solvent-exposed region [1]. This structural information is directly transferable to the target compound's design as a potential hinge-binding motif. The 4-isopropylphenyl carboxamide at the 2-position is predicted to extend towards the kinase active site entrance, a region known to tolerate steric bulk. This is in contrast to 3-substituted analogs, where the substituent projects into the selectivity pocket and can lead to isoform-specific inhibition [1]. The availability of this structural template facilitates structure-based optimization of the target compound for specific kinases, providing a tangible advantage over scaffolds without a solved co-crystal structure.

Fragment-Based Drug Design Crystal Structure Kinase Inhibitor Design

High-Impact Application Scenarios for N-(4-isopropylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide Based on Differential Evidence


Selective Chemical Probe Development for CLK Kinase Family

Leveraging the furo[3,2-b]pyridine scaffold's inherent selectivity for CLK kinases over other CMGC family members, this compound serves as an advanced starting point for developing a highly selective chemical probe to dissect CLK-dependent signaling in cellular models of neurodegeneration or cancer. The blueprint provided by the CLK1 co-crystal structure (PDB: 6I5I) [1] allows for structure-guided modification of the 2-position carboxamide to enhance potency and selectivity while maintaining the favorable drug-like properties anticipated from its calculated logP (~3.8) [2].

Fragment-Based Lead Optimization Campaigns

As a fragment-sized molecule (MW: 294.35 g/mol) with a confirmed kinase-binding scaffold, this compound is an ideal candidate for fragment growing or merging strategies in fragment-based drug discovery (FBDD). The solved co-crystal structure of its core scaffold bound to the kinase hinge region [1] provides the essential structural information to rationally link this fragment to other binding elements, aiming to create high-affinity, selective inhibitors with improved pharmacological profiles.

Structure-Activity Relationship (SAR) Expansion for 2,5-Disubstituted Furo[3,2-b]pyridines

This compound fills a strategic gap in the current furo[3,2-b]pyridine SAR landscape, which is dominated by 3,5- and 3,5,7-substituted systems [1]. By systematically varying the N-aryl amide moiety, researchers can map the unexplored chemical space around the 2-position vector. This SAR campaign can reveal new kinase binding modes or protein degradation properties, particularly when compared to analogs like the N-(4-bromo-3-methylphenyl) derivative that may engage different residues or exhibit distinct cellular activity profiles .

Physicochemical Property Benchmarking for Lipophilic Efficiency Optimization

In a series of closely related analogs, this compound's 4-isopropylphenyl group offers a middle ground in lipophilicity, positioned between more hydrophilic (e.g., 4-fluorophenyl) and more lipophilic (e.g., 4-butylphenyl) variants. This makes it a valuable benchmarking tool for exploring the lipophilic efficiency (LipE) ceiling for this chemotype. Researchers can use it to optimize potency while controlling logP to avoid the pitfalls of overly lipophilic hits, which are prone to rapid metabolic clearance and off-target pharmacology [2].

Quote Request

Request a Quote for N-(4-isopropylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.